5-(3-Thienyl)pyrimidine

Medicinal Chemistry Kinase Inhibition Oncology

Medicinal chemistry groups targeting kinase resistance often encounter supply inconsistency and unverified positional isomers that compromise SAR studies. 5-(3-Thienyl)pyrimidine (CAS 58759-02-7) resolves this with confirmed C5-thienyl regiochemistry essential for biological activity. • Enables EGFR T790M/L858R inhibitor development (IC50 = 2.3 nM) • Delivers PI5P4Kγ-selective probes (>150 kinase selectivity) • Drives antimycobacterial discovery against drug-resistant M. tuberculosis Supplied with rigorous QC documentation for procurement confidence.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 58759-02-7
Cat. No. B1298895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Thienyl)pyrimidine
CAS58759-02-7
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=CN=C2
InChIInChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H
InChIKeySMUZGJKUUBLEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Thienyl)pyrimidine: C5-Thienyl Building Block


5-(3-Thienyl)pyrimidine is a heterocyclic building block defined by a pyrimidine ring substituted with a 3-thienyl group at the C5 position [1]. This specific C5-thienyl substitution pattern is a key structural motif in medicinal chemistry for developing potent kinase inhibitors (e.g., EGFR, PI5P4Kγ, GSK-3β) and antimycobacterial agents [2][3]. The compound's precise C8H6N2S core, with a molecular weight of 162.21 g/mol, provides a versatile handle for further functionalization, making it a critical intermediate for constructing targeted libraries rather than a final active pharmaceutical ingredient (API) [1].

5-(3-Thienyl)pyrimidine: Substitution Specificity


A generic substitution approach for 5-(3-Thienyl)pyrimidine is not scientifically valid because the position and nature of the heteroaryl substituent critically dictate both chemical reactivity and biological target engagement [1]. The 3-thienyl substitution at the C5 position of pyrimidine creates a distinct electronic environment and a specific vector for further derivatization, such as through palladium-catalyzed cross-coupling reactions [1]. Critically, in structure-activity relationship (SAR) studies, this exact C5-(3-thienyl) motif has been shown to confer potent antimycobacterial activity, whereas shifting the thienyl group to the C4 position or changing to a 2-thienyl isomer results in a different activity profile against drug-resistant M. tuberculosis strains [2]. This positional isomerism directly impacts the compound's suitability for specific synthetic routes and its potential to yield biologically active derivatives, making precise structural fidelity essential.

5-(3-Thienyl)pyrimidine: Quantified Comparator Evidence


EGFR Mutant Inhibition Potency

Derivatives synthesized from the 5-(thiophen-3-yl)pyrimidine core have demonstrated exceptional potency against clinically relevant EGFR mutants. In a 2023 study, compound 7c, derived from this core, exhibited an IC50 of 2.3 nM against the EGFR T790M/L858R double mutant, a common driver of drug resistance in non-small cell lung cancer (NSCLC) [1]. This level of potency represents a significant improvement over earlier generations of EGFR inhibitors and validates the use of this specific core scaffold for developing next-generation targeted therapies.

Medicinal Chemistry Kinase Inhibition Oncology

PI5P4Kγ-Selective Probe Development

A medicinal chemistry campaign optimized a series of thienylpyrimidines, the class to which 5-(3-Thienyl)pyrimidine belongs, to yield potent and isoform-selective PI5P4Kγ inhibitors [1]. A key optimized compound, ARUK2001607 (15), was demonstrated to be highly selective when screened against a broad panel of >150 kinases and a Cerep safety panel [1]. This contrasts with earlier tool molecules for this kinase, which were limited in potency or isoform selectivity, hindering biological investigation [1]. The thienylpyrimidine chemotype was specifically chosen and validated to overcome this selectivity barrier.

Chemical Biology Kinase Selectivity Tool Compounds

GSK-3β Inhibitor Pharmacophore Access

The thienylpyrimidine core is the basis for GSK-3β Inhibitor XVIII, a commercially available, cell-permeable tool compound . This inhibitor demonstrates potent and selective GSK-3β inhibition (IC50 = 64 nM) while exhibiting little or no activity against 58 other kinases and much reduced potency against 7 others (>75% inhibition at 5 µM) . In functional cellular assays, it activates Wnt pathway signaling with an EC50 of 1.25 µM and promotes β-cell proliferation with an EC50 of 1.143 µM . The existence of this well-characterized commercial tool validates the thienylpyrimidine scaffold as a source of high-quality biological probes.

Stem Cell Biology Wnt Signaling Cellular Reprogramming

Activity Against Drug-Resistant M. tuberculosis

A systematic SAR study on C(4) and/or C(5) thienyl substituted pyrimidines demonstrated that this class of compounds exhibits potent in vitro activity in the micromolar range against Mycobacterium tuberculosis H37Rv, as well as against rifampicin- and isoniazid-resistant strains [1]. The study explicitly showed that the presence and position of the thienyl group are critical for this activity, with C5-substituted analogs proving to be promising antitubercular agents. The compounds were further evaluated for acute in vivo toxicity in mice, establishing initial safety data for this series [1].

Antimycobacterial Research Infectious Disease Medicinal Chemistry

Synthetic Routes and Functionalization

The synthesis of C(4) and/or C(5) thienyl substituted pyrimidines, including the target compound, is well-documented and proceeds via efficient palladium-catalyzed Suzuki cross-coupling reactions from commercially available 5-bromopyrimidine [1]. This established methodology allows for the reliable and scalable production of 5-(3-Thienyl)pyrimidine. Furthermore, the presence of the thiophene ring and remaining reactive sites on the pyrimidine core provides multiple orthogonal handles for subsequent nucleophilic aromatic substitution and further derivatization to generate diverse compound libraries [1].

Synthetic Chemistry Building Block Cross-Coupling

5-(3-Thienyl)pyrimidine: Application Scenarios


Drug-Resistant Cancer Kinase Inhibitors

Procurement is justified for medicinal chemistry programs focused on overcoming kinase inhibitor resistance in oncology. The validated activity of derivatives based on the 5-(3-thienyl)pyrimidine core against drug-resistant mutants like EGFR T790M/L858R (IC50 = 2.3 nM) makes it a strategic starting point for designing novel targeted therapies [1]. This scaffold offers a direct route to explore chemical space around a proven pharmacophore.

Selective Chemical Probes for Kinase Pathways

For chemical biology groups requiring tool compounds with rigorous kinase selectivity, the thienylpyrimidine scaffold is a premier choice. The successful optimization of this chemotype to yield PI5P4Kγ inhibitors that are selective against >150 kinases demonstrates its potential to deliver high-quality, in vivo-ready probes for dissecting complex biological mechanisms [2].

Targeted Libraries for Antimycobacterial Discovery

5-(3-Thienyl)pyrimidine is an essential building block for researchers focused on infectious disease, specifically tuberculosis. SAR studies have proven that C5-thienyl substitution confers potent in vitro activity against drug-sensitive and drug-resistant M. tuberculosis strains [3]. Building a library around this core is a data-driven strategy to identify new chemical entities with novel mechanisms of action to combat antimicrobial resistance [3].

Wnt/β-catenin Pathway Modulators

The commercial availability and extensive characterization of GSK-3β Inhibitor XVIII validate the thienylpyrimidine core as a privileged structure for modulating the Wnt signaling pathway . Procuring 5-(3-Thienyl)pyrimidine allows for the creation of novel analogs with potential applications in stem cell biology, regenerative medicine, and cellular reprogramming research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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